7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL: is a heterocyclic compound with a molecular formula of C17H21N3O and a molecular weight of 283.38 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines . Subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines yield the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
7-Benzyl-2-isopropyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one: This compound is structurally similar but differs in its functional groups.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Another similar compound with different substituents.
Uniqueness: 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL is unique due to its specific functional groups and the resulting chemical properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .
Biological Activity
7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL is a compound of significant interest due to its structural characteristics and potential biological activities. This compound belongs to the pyrido[3,4-d]pyrimidine class, which has been associated with various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is C14H15N3O2, with a molecular weight of 257.29 g/mol. The compound features a tetrahydropyrido structure which contributes to its unique biological activities.
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain pyrimidine derivatives selectively inhibit tyrosine kinase activities associated with fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors, both crucial in cancer progression .
Antimicrobial Properties
The antimicrobial activity of pyrido[3,4-d]pyrimidines has also been documented. Compounds in this category have demonstrated effectiveness against a range of bacterial strains. For example, a study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, these compounds have shown potential as anti-inflammatory agents. The anti-inflammatory effects are attributed to their ability to inhibit key inflammatory pathways and cytokine production .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[3,4-d]pyrimidine derivatives revealed that one specific derivative exhibited IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells. This suggests strong potential for further development as an anticancer therapeutic .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis and biological evaluation of pyrido[3,4-d]pyrimidines found that several compounds showed promising activity against Staphylococcus aureus and Escherichia coli. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .
Research Findings
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
7-benzyl-2-propan-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H21N3O/c1-12(2)16-18-15-11-20(9-8-14(15)17(21)19-16)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,19,21) |
InChI Key |
LXHXJXYOFLBTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.